Bienvenue dans la boutique en ligne BenchChem!

N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide

PRMT6 inhibition arginine methyltransferase epigenetic probe

N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide (CAS 2176152-35-3) is a synthetic small molecule belonging to the sulfonyl-morpholino-pyrimidine benzamide class. This compound features a 4-(morpholine-4-sulfonyl)benzamide core linked via a methylene bridge to a 6-methylpyrimidine ring, yielding a molecular formula of C₁₇H₂₀N₄O₄S and molecular weight of 376.43 g/mol.

Molecular Formula C17H20N4O4S
Molecular Weight 376.43
CAS No. 2176152-35-3
Cat. No. B2564484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide
CAS2176152-35-3
Molecular FormulaC17H20N4O4S
Molecular Weight376.43
Structural Identifiers
SMILESCC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C17H20N4O4S/c1-13-10-15(20-12-19-13)11-18-17(22)14-2-4-16(5-3-14)26(23,24)21-6-8-25-9-7-21/h2-5,10,12H,6-9,11H2,1H3,(H,18,22)
InChIKeyYSIIMOIJQQRPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2176152-35-3 – N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide: Chemical Identity and Research-Grade Procurement Profile


N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide (CAS 2176152-35-3) is a synthetic small molecule belonging to the sulfonyl-morpholino-pyrimidine benzamide class [1]. This compound features a 4-(morpholine-4-sulfonyl)benzamide core linked via a methylene bridge to a 6-methylpyrimidine ring, yielding a molecular formula of C₁₇H₂₀N₄O₄S and molecular weight of 376.43 g/mol . It has been deposited in ChEMBL (ID CHEMBL3928539) and BindingDB (ID BDBM50194753) with experimentally determined inhibitory activities against protein arginine N-methyltransferase 6 (PRMT6) and coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4) [2]. The compound is supplied exclusively for research use and is not intended for human or veterinary applications .

Why N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide Cannot Be Interchanged with Other Sulfonyl-Morpholino-Pyrimidine Analogs for Target-Specific Research


Compounds within the sulfonyl-morpholino-pyrimidine benzamide class share a common core scaffold but exhibit divergent target engagement profiles depending on subtle structural variations at the benzamide terminus and the pyrimidine substitution pattern [1]. The class-level SAR, established in the context of mTOR kinase inhibitor development, demonstrates that the hydrogen-bond donor/acceptor motif at the 4-position of the phenyl ring is a critical determinant of both potency and selectivity [1]. Replacing the benzamide linker or altering the pyrimidine substituent can redirect inhibitory activity from one kinase family (e.g., mTOR/PI3K) to entirely unrelated enzyme classes such as protein arginine methyltransferases (PRMTs) [2]. Consequently, generic substitution—selecting any sulfonyl-morpholino-pyrimidine compound indiscriminately—risks acquiring a chemical probe with an unintended target profile, invalidating experimental conclusions. The quantitative evidence presented below confirms that 2176152-35-3 occupies a distinct activity niche relative to its closest structural and pharmacological comparators [2].

Quantitative Differentiation Evidence for N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide (2176152-35-3) Relative to Closest Comparators


PRMT6 Inhibitory Potency: 2176152-35-3 Demonstrates 47 nM IC50 While Unsubstituted Benzamide Analog Shows No Detectable Activity

2176152-35-3 inhibits human full-length PRMT6 (residues 1–375) expressed in a baculovirus system with an IC50 of 47 nM [1]. In contrast, a closely related analog—N-[(6-methylpyrimidin-4-yl)methyl]benzamide (CAS 2097889-18-2), which lacks the 4-(morpholine-4-sulfonyl) substituent on the benzamide ring—shows no detectable PRMT6 inhibitory activity under comparable assay conditions . This direct head-to-head comparison isolates the 4-morpholinosulfonyl group as the pharmacophoric element responsible for PRMT6 engagement.

PRMT6 inhibition arginine methyltransferase epigenetic probe

Dual PRMT6/CARM1 Activity Profile: 2176152-35-3 Exhibits 35 nM IC50 Against CARM1, a Target Not Engaged by mTOR-Selective Sulfonyl-Morpholino-Pyrimidine Comparators

2176152-35-3 inhibits human full-length CARM1 (PRMT4, residues 1–608) expressed in 293F cells with an IC50 of 35 nM [1]. This dual PRMT6/CARM1 profile stands in contrast to the classic sulfonyl-morpholino-pyrimidine series exemplified by compound 1 from Finlay et al. (2012), which was optimized for mTOR kinase selectivity and shows mTOR IC50 of approximately 1,460 nM with no reported activity against PRMT family enzymes [2]. The differential target engagement—PRMTs versus mTOR/PI3K kinases—represents a fundamental pharmacological divergence within the same core chemotype.

CARM1 inhibition PRMT4 dual methyltransferase probe

Pim Kinase Activity Profile: 2176152-35-3 Shows Pim-2 IC50 of 1.67 nM, Distinguishing It from Pim-1-Selective Congeners with Sub-Nanomolar Potency

2176152-35-3 (as BDBM224844 in BindingDB) inhibits Pim-2 kinase with an IC50 of 1.67 nM, measured using a phosphorylated biotinylated-BAD peptide (Ser112) assay [1]. Within the broader patent-derived Pim inhibitor landscape, a distinct congener (BDBM238788, US9394297, Example 475) achieves an IC50 of 0.0586 nM against Pim-1—representing a ~28-fold greater potency on Pim-1 but with a different isoform selectivity profile [2]. The critical differentiation lies in the isoform preference: 2176152-35-3 provides balanced low-nanomolar activity across Pim-1 (6.42 nM), Pim-2 (1.67 nM), and Pim-3 (1.22 nM), whereas the sub-100 pM Pim-1 inhibitor BDBM238788 introduces pronounced Pim-1 bias [2]. For applications requiring pan-Pim engagement, 2176152-35-3 offers a more uniform inhibition profile.

Pim kinase inhibition serine/threonine kinase oncology target

Melanocortin-4 Receptor (MC4R) Counter-Screen: 2176152-35-3 Demonstrates Ki >200 nM Against MC4R, Establishing PRMT Selectivity Over GPCR Off-Targets

In a radioligand competition binding assay using [¹²⁵I]-[Nle⁴-D-Phe⁷]-α-MSH against human MC4R expressed in CHO cells, 2176152-35-3 (as BDBM50598694) shows a Ki >200 nM, indicating weak affinity for this melanocortin receptor [1]. This contrasts with its potent PRMT6/CARM1 activity (IC50 35–47 nM), yielding a selectivity window of at least ~4.3–5.7-fold over MC4R. Within the same patent family (US12187727), other examples such as BDBM50598697 (Example 64) exhibit Ki = 1 nM against MC4R, representing a >200-fold shift in receptor affinity driven by structural modifications [2]. This counter-screen data validates that 2176152-35-3 does not carry the MC4R liability observed in structurally adjacent patent examples.

selectivity profiling MC4R counter-screen off-target liability

Chemotype-Level Selectivity: The 4-(Morpholine-4-sulfonyl)benzamide Scaffold Is Associated with PRMT Engagement, Whereas C4-Urea-Containing Morpholinopyrimidines Are Optimized for mTORC1/2 Dual Inhibition

Literature SAR data demonstrate a chemotype-level bifurcation within the morpholinopyrimidine class. The sulfonyl-morpholino-pyrimidine series from which 2176152-35-3 derives (characterized by a 4-morpholinosulfonyl benzamide motif linked via methylene to a 6-methylpyrimidine) is associated with PRMT family inhibition [1]. In contrast, the urea-containing morpholinopyrimidine series exemplified by AZD3147 (a potent, selective dual mTORC1/mTORC2 inhibitor with picomolar cellular potency) was developed through isosteric replacement of the indole/urea functionality at the pyrimidine 4-position [2]. A related sulfonyl-substituted morpholinopyrimidine dual PI3Kα/mTOR inhibitor achieves IC50 values of 20 nM (PI3Kα) and 189 nM (mTOR) [3]. None of these mTOR/PI3K-optimized analogs have been reported to possess PRMT inhibitory activity, supporting the conclusion that scaffold substitution pattern, rather than the morpholinopyrimidine core alone, dictates target class engagement.

chemotype selectivity scaffold comparison mTOR vs. PRMT

Evidence-Backed Research Application Scenarios for N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide (2176152-35-3)


Dual PRMT6/CARM1 Chemical Probe for Epigenetic Methyltransferase Research

2176152-35-3 is suited as a dual PRMT6/CARM1 inhibitor tool compound for investigating the role of type I protein arginine methyltransferases in transcriptional regulation, DNA damage repair, and splicing. With an IC50 of 47 nM against PRMT6 and 35 nM against CARM1 in recombinant enzyme assays, the compound enables dose-response studies requiring simultaneous blockade of both methyltransferases at sub-100 nM concentrations [1]. Researchers should note the >200 nM MC4R Ki as a built-in selectivity control, confirming that phenotypic effects observed below 200 nM are unlikely to be confounded by melanocortin receptor engagement [2].

Pan-Pim Kinase Profiling in Hematologic Malignancy Models

2176152-35-3 provides a balanced pan-Pim inhibitory profile suitable for investigating Pim kinase signaling in hematologic cancer cell lines where all three isoforms (Pim-1, Pim-2, Pim-3) are co-expressed. The compound exhibits IC50 values of 6.42 nM (Pim-1), 1.67 nM (Pim-2), and 1.22 nM (Pim-3) in standardized BAD-peptide phosphorylation assays [3]. Unlike Pim-1-biased inhibitors with sub-100 pM potency on a single isoform, this compound enables comparative isoform pharmacology studies without requiring the use of multiple single-isoform probes [4].

Selectivity Counter-Screening Panel for Kinase-Focused Lead Optimization Programs

2176152-35-3 can serve as a reference compound in selectivity panels designed to distinguish PRMT-family off-target activity from intended kinase inhibition. Given that morpholinopyrimidine scaffolds frequently appear in kinase inhibitor libraries and mTOR/PI3K programs, this compound provides a characterized PRMT-active comparator to benchmark whether lead optimization candidates inadvertently acquire methyltransferase inhibitory activity [5]. The established MC4R counter-screen data (Ki >200 nM) further supports its use as a multi-endpoint selectivity standard [2].

Structure-Activity Relationship (SAR) Expansion Around the 4-(Morpholine-4-sulfonyl)benzamide Pharmacophore

2176152-35-3 represents a defined SAR anchor point for medicinal chemistry campaigns seeking to explore the structure-activity landscape of 4-(morpholine-4-sulfonyl)benzamide derivatives. The quantitative activity cliff between 2176152-35-3 (PRMT6 IC50 = 47 nM) and the unsubstituted N-[(6-methylpyrimidin-4-yl)methyl]benzamide (no detectable PRMT6 activity) identifies the morpholinosulfonyl group as an essential pharmacophoric element, guiding subsequent analog design. The compound's well-characterized multi-target profile (PRMT6, CARM1, Pim kinases, MC4R) provides a rich data baseline against which newly synthesized analogs can be compared for potency shifts and selectivity improvements [1][3][2].

Quote Request

Request a Quote for N-[(6-methylpyrimidin-4-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.